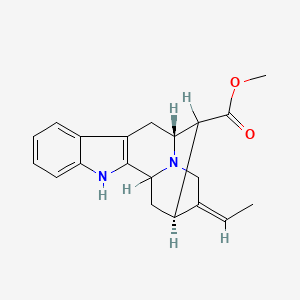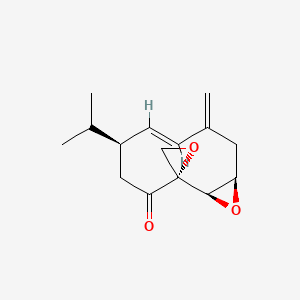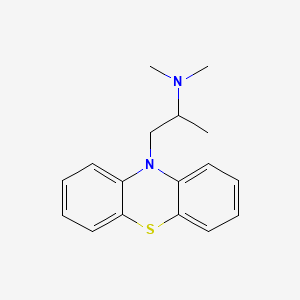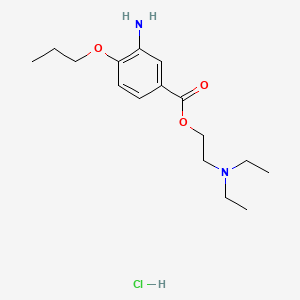
PF-998425
Vue d'ensemble
Description
PF-998425 is a non-steroidal androgen receptor antagonist (IC50 = 43 nM in a cell-based assay). It binds to the androgen receptor (IC50 = 37 nM in a radioligand binding assay) and is selective for the androgen receptor over the progesterone receptor (IC50 = >10,000 nM). Topical administration of this compound (3% twice per day) increases hair growth in a mouse model of hair growth, as well as reduces ear sebum in male Syrian golden hamsters (ED50 = 0.4% twice per day).
This compound is a novel, nonsteroidal androgen receptor antagonist for sebum control and treatment of androgenetic alopecia.
PF0998425 is a bioactive chemical.
Applications De Recherche Scientifique
PF-998425 : Analyse complète des applications de la recherche scientifique
Antagonisme des récepteurs aux androgènes : this compound est identifié comme un antagoniste non stéroïdien des récepteurs aux androgènes, ce qui signifie qu'il peut se lier aux récepteurs aux androgènes et inhiber leur action. Cette propriété est importante dans le traitement de maladies comme le cancer de la prostate, où les androgènes jouent un rôle dans la prolifération des cellules cancéreuses .
Applications dermatologiques : En raison de son action antagoniste sur les récepteurs aux androgènes, this compound a des applications potentielles en dermatologie. Il peut être utilisé pour contrôler le sébum et traiter l'alopécie androgénétique, une forme courante de perte de cheveux .
Traitement de l'alopécie androgénétique : this compound a montré son efficacité dans des modèles précliniques pour le traitement de l'alopécie androgénétique, ce qui suggère son utilisation potentielle dans la gestion de cette affection chez l'homme .
Contrôle du sébum : Une production excessive de sébum peut entraîner l'acné et d'autres problèmes cutanés. La capacité de this compound à contrôler la production de sébum en fait un composé précieux pour la recherche sur le traitement de ces affections dermatologiques .
Sélectivité pour les récepteurs aux androgènes : Le composé présente une forte sélectivité pour le récepteur des androgènes par rapport aux autres récepteurs hormonaux stéroïdiens comme le récepteur de la progestérone, ce qui est bénéfique pour les thérapies ciblées .
Non-phototoxicité : Un aspect important de this compound est sa nature non phototoxique, ce qui le rend adapté aux applications dermatologiques où l'exposition au soleil est fréquente .
Mécanisme D'action
Target of Action
The primary target of 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, also known as PF-998425, is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
This compound acts as a potent, selective nonsteroidal antagonist for the androgen receptor . It binds to the androgen receptor with an IC50 of 37 nM in AR binding assays and 43 nM in cellular assays . This means that this compound has a high affinity for the androgen receptor and can effectively inhibit its action .
Biochemical Pathways
By acting as an antagonist for the androgen receptor, this compound can affect the biochemical pathways that are regulated by androgens . These pathways include those involved in male sexual development and characteristics, as well as other processes such as hair growth .
Pharmacokinetics
This compound is rapidly metabolized in rat liver microsomes . In vivo clearance data in dogs are consistent with the high clearance predicted in vitro in rat . Following intravenous administration of this compound, mean systemic plasma clearance is 40 (mL/min)/kg . The mean apparent volume of distribution at steady state is 6.5 L/kg, and the mean terminal phase half-life is 2.6 h .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the androgen receptor . By inhibiting the action of androgens, this compound can potentially be used for sebum control and androgenetic alopecia research .
Analyse Biochimique
Biochemical Properties
PF-998425 has an IC50 of 37 nM and 43 nM in AR binding and cellular assays, respectively . It has low activity on common receptors and enzymes, such as the progesterone receptor . The compound interacts with the androgen receptor, binding to it and inhibiting its activity .
Cellular Effects
This compound’s primary cellular effect is its antagonistic action on the androgen receptor . By binding to the androgen receptor, this compound prevents the receptor from activating gene expression and cellular metabolism processes that are typically triggered by androgens .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the androgen receptor and inhibiting its activity . This inhibition prevents the receptor from activating gene expression and cellular metabolism processes that are typically triggered by androgens .
Propriétés
IUPAC Name |
4-[(1R,2R)-2-hydroxycyclohexyl]-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO/c15-14(16,17)12-7-9(5-6-10(12)8-18)11-3-1-2-4-13(11)19/h5-7,11,13,19H,1-4H2/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENRRRXHFQYXDW-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076225-27-8 | |
| Record name | PF-998425 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076225278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-998425 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PF-998425 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY0E00K11M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















